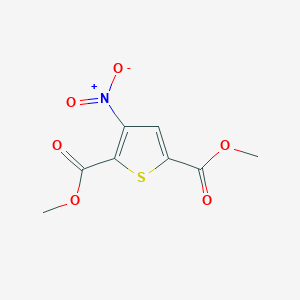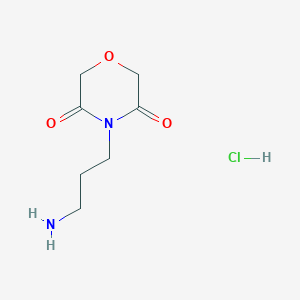
1-(3-Methoxyphenyl)propan-1-amine hydrochloride
Übersicht
Beschreibung
1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular weight of 201.7 . It is a solid substance and its IUPAC name is (1R)-1-(3-methoxyphenyl)-1-propanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO.ClH/c1-3-10(11)8-5-4-6-9(7-8)12-2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 201.7 .Wissenschaftliche Forschungsanwendungen
Summary of the Application
Amine groups are used to functionalize silica nanoparticles, which have potential applications in nanotechnology .
Methods of Application or Experimental Procedures
The synthesis and characterization of colloidally stable, 18 nm silica nanoparticles that are functionalized with amine groups were described. Techniques such as electron microscopy, small-angle X-ray scattering (SAXS), and dynamic light scattering were used to show that the amine grafting does not impact particle size .
Results or Outcomes
The study confirmed that the particles do not aggregate at 10 mg mL −1 and pH 2 for 30 days. The amines are present on the surface and accessible with maximum loading calculated to be 0.14 mmol g −1 .
2. Primary α-tertiary Amine Synthesis
Summary of the Application
A quinone-mediated general synthetic platform for the construction of primary α-tertiary amines from abundant primary α-branched amine starting materials is described .
Methods of Application or Experimental Procedures
This procedure pivots on the efficient generation of reactive ketimine intermediates and subsequent reaction with carbon-centered nucleophiles such as organomagnesium and organolithium reagents, and TMSCN, creating quaternary centers .
Results or Outcomes
This efficient, broadly applicable and scalable amine-to-amine synthetic platform was successfully applied to library and API synthesis and in the functionalization of drug molecules .
3. Preparation of Tertiary Phosphines
Summary of the Application
Tertiary phosphines, which contain only P–C bonds, are synthesized from various synthetic approaches . The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .
Methods of Application or Experimental Procedures
The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route . Organolithium compounds are the most common reagents for the synthesis of phosphines .
Results or Outcomes
This synthetic approach continues to be the most widely-used and universal .
4. Synthesis of (S)-1-(3-methoxyphenyl)ethylamine
Summary of the Application
An integrated biocatalysis-crystallization concept was developed for the continuous amine transaminase-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine . This compound is a valuable intermediate for the synthesis of rivastigmine, a highly potent drug for the treatment of early stage Alzheimer’s disease .
Methods of Application or Experimental Procedures
The synthesis involves a biocatalysis-crystallization process .
Results or Outcomes
The study demonstrated the feasibility of the integrated process for the synthesis of (S)-1-(3-methoxyphenyl)ethylamine .
5. Synthesis of Urapidil
Summary of the Application
Urapidil is a drug used for the treatment of high blood pressure. The synthesis of Urapidil involves the use of 1-(2-methoxyphenyl)propan-1-amine .
Methods of Application or Experimental Procedures
The synthesis involves distillation under reduced pressure to obtain the intermediate, which is then used directly in the next step .
Results or Outcomes
The study demonstrated the feasibility of the improved route for the synthesis of Urapidil .
6. Preparation of ®-1-(3-Methoxyphenyl)propan-1-amine
Summary of the Application
®-1-(3-Methoxyphenyl)propan-1-amine is a valuable intermediate for the synthesis of rivastigmine, a highly potent drug for the treatment of early stage Alzheimer’s disease .
Methods of Application or Experimental Procedures
The synthesis involves a biocatalysis-crystallization process .
Results or Outcomes
The study demonstrated the feasibility of the integrated process for the synthesis of ®-1-(3-Methoxyphenyl)propan-1-amine .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-10(11)8-5-4-6-9(7-8)12-2;/h4-7,10H,3,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMOMOWBZZIRBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(R)-3-Methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1473601.png)


![2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol](/img/structure/B1473606.png)







![1-[(2,3,5-Trifluorophenyl)methyl]piperazine](/img/structure/B1473617.png)

![3-Methyl-4-pyridin-2-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1473622.png)